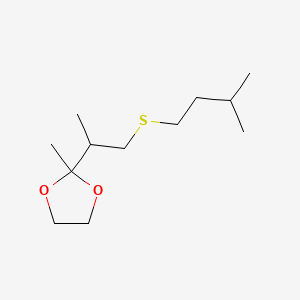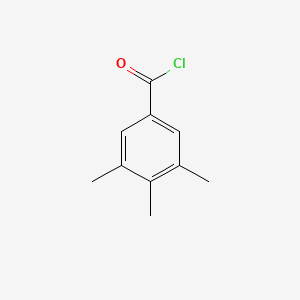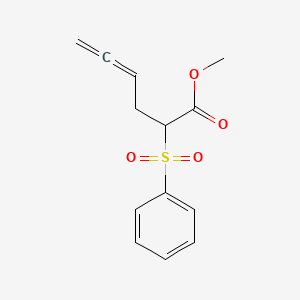
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is a chiral compound with a complex structure that includes multiple functional groups such as hydroxyl, methyl, and methylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid typically involves multiple steps, starting from simpler precursors. The synthetic route may include the following steps:
Formation of the Alkyne Group: This can be achieved through the use of acetylene derivatives and appropriate catalysts.
Introduction of the Hydroxyl Group: This step may involve oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. The alkyne group may participate in covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
- (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid
Uniqueness
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups. This uniqueness allows for specific applications in chemical synthesis and biological research.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid |
InChI |
InChI=1S/C10H17NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h7-9,11-12H,6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
Clé InChI |
YZGVAJYJPSGLLK-HRDYMLBCSA-N |
SMILES isomérique |
CC#CC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canonique |
CC#CCC(C)C(C(C(=O)O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
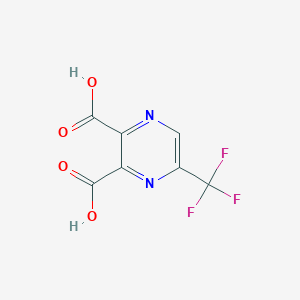
![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)
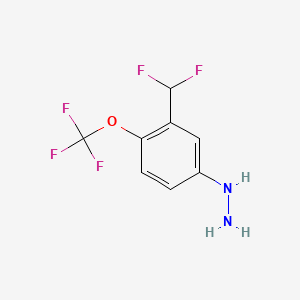

![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)
